Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate
Description
Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate is a β-keto ester featuring a pyridine ring substituted with a methyl group at the 6-position. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol. The compound’s structure combines a reactive β-keto ester moiety with a heteroaromatic pyridine ring, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)6-10(13)9-5-4-8(2)12-7-9/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTIAWJADKPHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176072 | |
| Record name | Ethyl 3-(2-methyl-5-pyridyl)-3-oxopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21683-58-9 | |
| Record name | Ethyl 6-methyl-β-oxo-3-pyridinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21683-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(2-methyl-5-pyridyl)-3-oxopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021683589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(2-methyl-5-pyridyl)-3-oxopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(2-methyl-5-pyridyl)-3-oxopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.466 | |
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| Record name | Ethyl 3-(2-methyl-5-pyridyl)-3-oxopropionate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C6ZE85DD3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Condensation Method Using 6-Methylpyridine-3-carboxaldehyde and Ethyl Acetoacetate
- The most common laboratory synthesis involves the condensation of 6-methylpyridine-3-carboxaldehyde with ethyl acetoacetate.
- This reaction is typically carried out in the presence of a base such as sodium ethoxide.
- The reaction proceeds under reflux conditions, facilitating the formation of the ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate product.
- The product is isolated by distillation or recrystallization to achieve purity.
| Parameter | Conditions |
|---|---|
| Base | Sodium ethoxide |
| Solvent | Ethanol or other suitable alcohols |
| Temperature | Reflux (~78 °C for ethanol) |
| Reaction time | Several hours (typically 4-8 h) |
| Isolation | Distillation or recrystallization |
- Sodium ethoxide acts both as a base and as a nucleophile activator.
- The reaction is sensitive to moisture and requires anhydrous conditions for optimal yield.
- This method is widely used in research laboratories for small-scale synthesis.
Acetylation and Hydrogenation Route from 3-Hydroxy-3-(2-methyl-5-pyridyl) Propionic Acid Alkyl Esters
- An alternative method involves acetylation of 3-hydroxy-3-(2-methyl-5-pyridyl) propionic acid alkyl esters using acetic anhydride.
- The acetylation is catalyzed by tertiary amines such as 4-dimethylaminopyridine.
- The acetylated intermediate is then subjected to hydrogenolysis (hydrogenation) in the presence of a palladium on carbon catalyst to yield the final product.
| Step | Reagents/Conditions |
|---|---|
| Acetylation | Acetic anhydride, catalytic tertiary amine (e.g., 4-DMAP) |
| Solvent | Acetic anhydride (can be solvent) or inert solvents like methylene chloride, chloroform, carbon tetrachloride, toluene |
| Temperature | 50–80 °C |
| Hydrogenation | 5% Pd on carbon catalyst, hydrogen pressure 7–9 bar |
| Hydrogenation Temp | 50–80 °C |
| Solvent for hydrogenation | Lower aliphatic alcohols (methanol, ethanol) or aprotic solvents like toluene |
- The 3-hydroxy-3-(2-methyl-5-pyridyl) propionic acid alkyl esters can be isolated in good purity.
- Hydrogenation proceeds efficiently to give the this compound.
- This method is advantageous for scaling up and provides good control over product purity.
Process Summary:
- React 2,5,6-trihalo-3-cyanopyridine with ethyl haloacetate in the presence of powdered transition metals such as Mg, Zn, Sn, Pb, Cu, Ag, Ni, or Co.
- The reaction is conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
- The mixture is heated to boiling, and ethyl haloacetate is added dropwise.
- After reaction completion, the mixture is cooled, treated with concentrated hydrochloric acid, and the product is filtered and recrystallized.
Reaction Conditions and Outcomes:
| Parameter | Conditions |
|---|---|
| Transition metal | Powdered Mg, Zn, Sn, Pb, Cu, Ag, Ni, Co |
| Solvent | Anhydrous THF or diethyl ether |
| Temperature | Boiling point of solvent (~65-70 °C for THF) |
| Reaction time | ~2 hours agitation after addition |
| Workup | Acid treatment with HCl, filtration, recrystallization |
| Yield | ~80-97% after recrystallization |
| Purity | ≥97% |
Industrial Scale and Continuous Flow Methods
- Industrial synthesis often employs continuous flow reactors to enhance control over reaction parameters and improve yields.
- Catalysts such as palladium or nickel may be used to accelerate reactions.
- Continuous flow allows for better heat and mass transfer, leading to efficient scale-up.
Summary Table of Preparation Methods
| Method | Key Reactants/Intermediates | Catalysts/Conditions | Solvents | Yield & Purity | Notes |
|---|---|---|---|---|---|
| Condensation | 6-methylpyridine-3-carboxaldehyde + ethyl acetoacetate | Sodium ethoxide, reflux | Ethanol or other alcohols | Moderate to high | Classic lab-scale synthesis |
| Acetylation + Hydrogenation | 3-hydroxy-3-(2-methyl-5-pyridyl) propionic acid alkyl esters | Acetic anhydride, 4-DMAP, Pd/C catalyst, H2 pressure 7-9 bar | Acetic anhydride, methanol, toluene | High purity, good yields | Suitable for scale-up, in situ hydrogenolysis |
| Transition Metal-Mediated | 2,5,6-trihalo-3-cyanopyridine + ethyl haloacetate | Powdered transition metals (Mg, Zn, etc.) | Anhydrous THF or diethyl ether | 80-97% yield, ≥97% purity | One-step, metal-mediated synthesis |
| Continuous Flow Industrial | Similar to condensation or metal-mediated methods | Pd or Ni catalysts, controlled flow | Variable | High yield and reproducibility | Industrial scale, enhanced control |
Detailed Research Findings and Notes
- The acetylation step in method 2 is catalyzed by tertiary amines, particularly 4-dimethylaminopyridine, in catalytic amounts (0.0001 to 0.01 mol per mol of substrate), which facilitates acetyl group transfer efficiently.
- Hydrogenation is preferably done with 5% palladium on carbon catalyst at moderate hydrogen pressures (7–9 bar) and temperatures (50–80 °C), balancing reaction rate and selectivity.
- Solvents inert to acetic anhydride, such as methylene chloride or toluene, can be used in acetylation to avoid side reactions.
- The transition metal powder in method 3 is activated under vacuum or reduced pressure to remove moisture before use, ensuring high reactivity and yield.
- Recrystallization after filtration is crucial for achieving high purity (>97%) in metal-mediated synthesis.
- Continuous flow methods improve reproducibility and scalability, making them suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of 3-(6-methylpyridin-3-yl)propanoic acid.
Reduction: Formation of 3-(6-methylpyridin-3-yl)propanol.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
The following analysis compares Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate with structurally analogous β-keto esters, focusing on substituent effects, synthetic yields, applications, and physicochemical properties.
Substituent Effects on Reactivity and Bioactivity
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) increase the electrophilicity of the ketone, favoring nucleophilic additions or cyclizations. For example, nitro-substituted derivatives are used in heterocycle synthesis .
- Fluorine substituents improve metabolic stability and bioavailability, making fluorophenyl derivatives valuable in drug development .
Key Observations :
- Nitro-substituted pyridine derivatives exhibit moderate yields (~50%), likely due to competing side reactions under harsh nitration conditions .
- Alkylation reactions (e.g., cyclopropyl derivatives) achieve higher yields (60–70%) using mild bases like DIPEA and LiCl .
Physicochemical Properties
Key Observations :
- Pyridine-containing derivatives exhibit lower LogP values compared to fluorophenyl analogs, suggesting better aqueous solubility.
- Fluorinated compounds (e.g., difluorophenyl) are more lipophilic, enhancing membrane permeability in drug candidates .
Biological Activity
Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in medicine and biology, focusing on its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₁O₃ |
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | This compound |
The compound features a pyridine ring substituted at the 6-position with a methyl group, contributing to its unique chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus. The compound's mechanism may involve the inhibition of bacterial enzymes critical for cell wall synthesis, leading to reduced bacterial growth and viability.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. This action suggests potential therapeutic applications in treating inflammatory diseases.
Antitumor Activity
This compound has also been explored for its antitumor potential . Studies indicate that it may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of signaling cascades associated with cell survival and proliferation. This positions the compound as a candidate for further development in cancer therapeutics .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory responses, reducing the production of inflammatory cytokines.
- Cell Signaling Modulation : It may alter signaling pathways related to cell growth and apoptosis, particularly in cancer cells.
- Binding Affinity : this compound shows promising binding affinity to specific receptors involved in disease processes, warranting further kinetic studies to elucidate these interactions fully.
Research Findings and Case Studies
Several studies have contributed to our understanding of this compound's biological activities:
- Antimicrobial Screening : A study highlighted the compound's efficacy against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent .
- Anti-inflammatory Research : In vitro assays have shown that this compound significantly reduces the release of pro-inflammatory cytokines in activated macrophages, indicating its potential role in managing inflammatory conditions.
- Cancer Cell Studies : Research involving various cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability, suggesting that it may act as a cytotoxic agent against certain tumors .
Q & A
Q. What are the common synthetic routes for Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate?
Methodological Answer: The compound can be synthesized via Claisen condensation or acyl chloride condensation :
- Claisen condensation : Reacting 6-methylnicotinoyl chloride with dilithiomonoethylmalonate at low temperatures (e.g., −78°C) yields the β-ketoester intermediate. This method is analogous to the synthesis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, where dilithiomonoethylmalonate reacts with acyl chlorides to form β-ketoesters in high yields .
- Acyl chloride condensation : Using 6-methylpyridine-3-carbonyl chloride and ethyl malonate derivatives under basic conditions (e.g., KPO in THF) facilitates ester formation. Similar protocols are used for methyl 3-chloro-3-oxopropanoate derivatives .
Q. Key Reaction Parameters :
Q. How is this compound characterized in research settings?
Methodological Answer : Characterization involves spectroscopic and chromatographic techniques :
- NMR : H and C NMR confirm the ester group, ketone, and pyridine ring protons. For example, the pyridinyl protons resonate at δ 8.5–9.0 ppm (aromatic region) .
- HPLC : Retention times and purity are assessed using reverse-phase HPLC (e.g., C18 columns, acetonitrile/water mobile phase) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 249 [M+H]) confirm the molecular weight (CHNO) .
Q. Physical Properties Table :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | Extrapolated* |
| Molecular Weight | 249.24 g/mol | |
| CAS Number | Not explicitly listed | — |
| Purity (HPLC) | ≥97% (analogous compounds) |
*Based on analogous pyridine derivatives .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Respiratory Protection : For powder handling, use NIOSH-approved P95 respirators or equivalent .
- Waste Disposal : Avoid drainage; collect waste in sealed containers for incineration .
- First Aid : In case of skin contact, wash with soap/water; consult a physician if irritation persists .
Advanced Research Questions
Q. How can reaction yields be optimized for the synthesis of this compound?
Methodological Answer : Optimization strategies include:
- Catalyst Screening : Use phase-transfer catalysts (e.g., KPO) to enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain −78°C during dilithiomonoethylmalonate reactions to prevent side-product formation .
- Purification : Flash chromatography (hexane/ethyl acetate gradients) improves purity (>95%) .
Q. Yield Data (Analogous Reactions) :
| Reaction Type | Yield | Source |
|---|---|---|
| Claisen Condensation | ~50% | |
| Acyl Chloride Reaction | ~70%* | |
| *Extrapolated from methyl 3-chloro-3-oxopropanoate synthesis. |
Q. What are the known biological activities or pharmacological potentials of derivatives of this compound?
Methodological Answer : Derivatives of β-ketoesters exhibit:
- Enzyme Inhibition : Pyridinyl β-ketoesters act as intermediates in kinase inhibitor synthesis (e.g., ABmFPP, a pyrimidinone derivative) .
- Antidepressant Activity : Analogous fluorophenyl derivatives (e.g., (E)-ethyl 3-(4-fluorophenyl)acrylate) show neurogenesis-promoting effects in preclinical models .
- Anticancer Potential : Pyridine derivatives are explored for targeting metabolic pathways in cancer cells .
Q. Key Structural Modifications :
Q. How do structural modifications at the 6-methylpyridin-3-yl group affect the compound’s reactivity?
Methodological Answer :
- Electron-Donating Groups (e.g., -CH) : Stabilize the pyridine ring, reducing electrophilicity at the ketone position. This may slow nucleophilic attacks (e.g., in Michael additions) .
- Electron-Withdrawing Groups (e.g., -NO) : Increase ketone electrophilicity, enhancing reactivity in cyclocondensation reactions (e.g., with guanidine to form pyrimidinones) .
Q. Reactivity Comparison Table :
| Substituent | Reaction Rate (Cyclocondensation) | Source |
|---|---|---|
| 6-Methylpyridin-3-yl | Moderate | |
| 4-Fluorophenyl | High | |
| 3-Trifluoromethyl | Very High |
Q. Are there computational studies predicting the reactivity or stability of this compound?
Methodological Answer : While direct computational data is limited, density functional theory (DFT) can predict:
Q. Recommended Software :
- Gaussian 16 for energy minimization.
- AutoDock Vina for protein-ligand interactions.
Notes
- Data Gaps : Specific CAS numbers and crystallographic data for this compound are not explicitly reported in the provided evidence. Extrapolations are based on structurally analogous compounds.
- Safety : Always consult updated SDS and institutional protocols before handling.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
